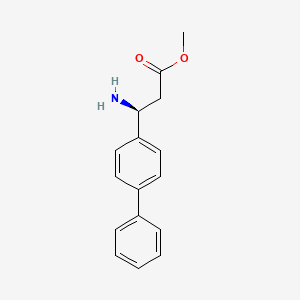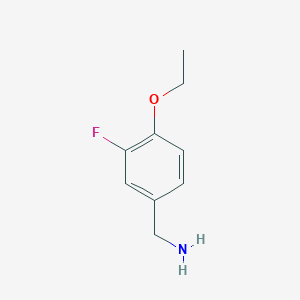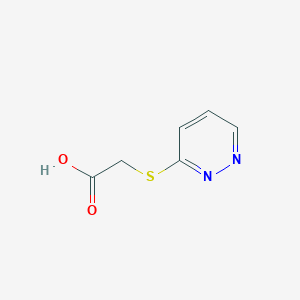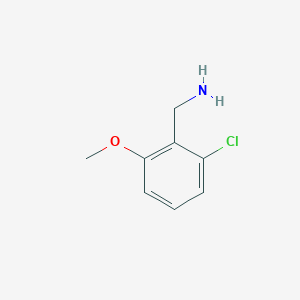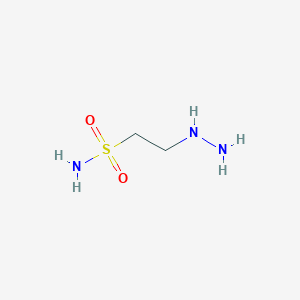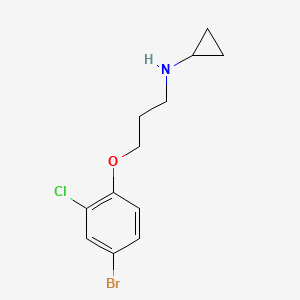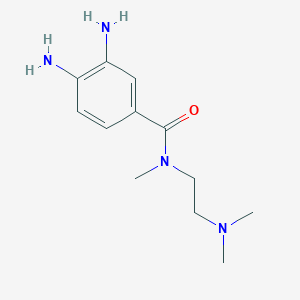
Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through multi-step processes . For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized in three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .Molecular Structure Analysis
The structure of Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has been confirmed by various spectroscopic studies . The InChI code for this compound is 1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 470.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 73.3±3.0 kJ/mol, and it has a flash point of 238.5±28.7 °C . The compound has an index of refraction of 1.534, a molar refractivity of 89.3±0.3 cm3, and a molar volume of 287.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, exhibit a broad spectrum of biological activities . The flexibility and polar nature of the piperazine ring enhance interactions with macromolecules, making it a valuable intermediate in drug discovery.
Antibacterial Applications
The antibacterial potential of this compound has been explored against various microorganisms. It has shown moderate activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa when screened in vitro .
Antifungal Activity
Similar to its antibacterial applications, this compound has also been tested for its antifungal properties. The presence of the piperazine ring contributes to its efficacy against fungal infections, providing a pathway for developing new antifungal agents .
Anticancer Research
Compounds containing the piperazine ring, like Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate, have been investigated for their anticancer properties. The ability to modify the piperazine structure allows for the design of molecules that can interact with specific cancer cell targets .
Antiparasitic Treatments
Research has indicated that derivatives of this compound could be effective in treating parasitic infections. The structural adaptability of the piperazine moiety is crucial for creating compounds that can combat various parasites .
Antihistamine Development
The compound’s derivatives have been utilized in the development of antihistamines. The piperazine core is instrumental in the creation of drugs that can alleviate allergic reactions by blocking histamine receptors .
Antidepressant Formulations
In the field of mental health, the compound has found application in the formulation of antidepressants. The piperazine derivatives can influence neurotransmitter systems, which is essential for treating depression .
Crystallography and Structural Analysis
The compound’s crystal structure has been determined through X-ray diffraction analysis, revealing insights into its molecular geometry and intermolecular interactions. This information is vital for understanding the compound’s reactivity and potential as a pharmaceutical intermediate .
Zukünftige Richtungen
While specific future directions for this compound were not found in the search results, similar compounds have been used in the development of drugs and as intermediates in the synthesis of various organic compounds . This suggests potential applications in pharmaceutical research and organic chemistry.
Wirkmechanismus
Target of action
The compound belongs to the class of piperazine derivatives. Piperazine rings are often found in many pharmaceuticals and they can interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target. Generally, piperazine derivatives can act as agonists or antagonists, binding to their target and modulating its activity .
Biochemical pathways
The affected pathways would depend on the specific target. For example, if the compound targets a G protein-coupled receptor, it could influence signaling pathways such as the cAMP pathway or phosphoinositide pathway .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability due to their ability to form hydrogen bonds and their conformational flexibility .
Result of action
The molecular and cellular effects would depend on the specific target and the mode of action. For example, if the compound acts as an antagonist at a receptor, it could inhibit the signaling pathway and reduce the cellular response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the protonation state of the compound and its ability to bind to its target .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWMHWDFCCHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652745 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
201809-20-3 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)


